molecular formula C19H17N3O3S B6080864 6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one

6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one

Cat. No.: B6080864
M. Wt: 367.4 g/mol
InChI Key: SSEVVDCJXGYGQZ-UHFFFAOYSA-N
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Description

6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinone core with multiple functional groups, including hydroxy, methoxyphenyl, iminomethyl, and sulfanylidenepyrimidinone moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired pyrimidinone compound. The reaction conditions often include refluxing in ethanol or methanol as solvents, with the addition of catalytic amounts of acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iminomethyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-phenyl-2-sulfanylidenepyrimidin-4-one: Similar structure but lacks the 4-methyl group on the phenyl ring.

    6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-chlorophenyl)-2-sulfanylidenepyrimidin-4-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile compound for various applications in scientific research.

Properties

IUPAC Name

6-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12-3-7-14(8-4-12)22-18(24)16(17(23)21-19(22)26)11-20-13-5-9-15(25-2)10-6-13/h3-11,24H,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEVVDCJXGYGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=NC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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